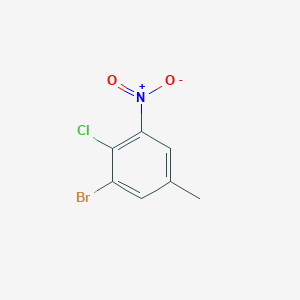

3-Bromo-4-chloro-5-nitrotoluene

Description

Contextual Significance of Toluene (B28343) Derivatives in Organic Chemistry

Toluene, a methyl-substituted benzene (B151609), is a fundamental starting material in industrial and laboratory-scale organic synthesis. youtube.comchemicalbook.com The methyl group, being an activating and ortho-, para-directing substituent, influences the regioselectivity of electrophilic aromatic substitution reactions. youtube.com This directing effect is crucial in the strategic synthesis of polysubstituted aromatic compounds. chemsrc.combldpharm.com Toluene and its derivatives are precursors to a wide array of commercially important chemicals, including benzoic acid, benzaldehyde, and various nitrotoluenes, which are intermediates in the production of explosives like trinitrotoluene (TNT) and polyurethanes. youtube.cominnospk.com

Overview of Bromine, Chlorine, and Nitro Group Functionality in Aromatic Systems

The introduction of bromine, chlorine, and nitro groups onto an aromatic ring profoundly alters its electronic properties and reactivity.

Halogens (Bromine and Chlorine): As substituents on an aromatic ring, bromine and chlorine are deactivating yet ortho-, para-directing. nih.gov Their deactivating nature stems from their high electronegativity, which withdraws electron density from the ring through the sigma bond (inductive effect), making it less susceptible to electrophilic attack. bldpharm.com However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (mesomeric effect), which directs incoming electrophiles to the ortho and para positions. sielc.com

Nitro Group: The nitro group (-NO₂) is a powerful deactivating and meta-directing group. chemicalbook.com It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, significantly reducing the ring's reactivity towards electrophiles. bldpharm.comgoogle.com This deactivation is a key feature in the chemistry of nitroaromatic compounds. Conversely, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, particularly when it is positioned ortho or para to a leaving group. quora.com

Rationale for Investigating 3-Bromo-4-chloro-5-nitrotoluene: A Highly Substituted Aromatic Model

The hypothetical molecule, this compound, presents a compelling case study for understanding the cumulative effects of multiple substituents on an aromatic ring. The specific substitution pattern, with a bromine, a chlorine, and a nitro group, creates a complex electronic environment. The interplay of the ortho-, para-directing halogens and the meta-directing nitro group, all on a toluene framework, would lead to unique reactivity. The study of such a molecule could offer valuable insights into the regioselectivity of further reactions and the potential for creating even more complex and functionally diverse aromatic structures. These types of polysubstituted aromatics are of significant interest as they often form the core of pharmaceuticals and other functional materials. libretexts.orgaobchem.com

Due to the absence of experimental data for this compound, a data table of its properties cannot be provided.

Properties

IUPAC Name |

1-bromo-2-chloro-5-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQZTSMMQGYNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277183 | |

| Record name | 1-Bromo-2-chloro-5-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89642-18-2 | |

| Record name | 1-Bromo-2-chloro-5-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89642-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-5-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 3 Bromo 4 Chloro 5 Nitrotoluene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique for planning a synthesis that involves breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.netstudysmarter.co.uk This process helps in identifying potential synthetic routes and key precursor molecules.

The target molecule, 3-bromo-4-chloro-5-nitrotoluene, is a polysubstituted benzene (B151609) derivative. The primary disconnections involve the carbon-halogen and carbon-nitro bonds, which correspond to electrophilic aromatic substitution reactions. lkouniv.ac.inrnlkwc.ac.in

A logical retrosynthetic approach would involve the sequential introduction of the bromo, chloro, and nitro groups onto a toluene (B28343) scaffold. The order of these introductions is critical and is dictated by the directing effects of the substituents already present on the ring. rnlkwc.ac.in

Key Precursors:

Toluene: The fundamental building block.

Chlorotoluene isomers: (e.g., 2-chlorotoluene, 3-chlorotoluene, 4-chlorotoluene)

Bromotoluene isomers: (e.g., 2-bromotoluene, 3-bromotoluene, 4-bromotoluene)

Nitrotoluene isomers: (e.g., 2-nitrotoluene, 3-nitrotoluene, 4-nitrotoluene)

Chloronitrotoluene isomers: Dichlorinated and nitrated toluene derivatives.

Bromonitrotoluene isomers: Brominated and nitrated toluene derivatives.

Functional group interconversion (FGI) is another important strategy. lkouniv.ac.inscitepress.org For instance, an amino group can be converted to a bromo or chloro group via a Sandmeyer reaction, or a nitro group can be reduced to an amino group.

The directing effect of substituents on an aromatic ring during electrophilic aromatic substitution is a paramount consideration in synthetic design. wikipedia.orgwikipedia.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. fiveable.memasterorganicchemistry.com

Methyl Group (-CH₃): The methyl group is an activating group and is ortho, para-directing. chemguideforcie.co.uklibretexts.org It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions. libretexts.orglumenlearning.com

Chloro Group (-Cl): The chloro group is a deactivating group but is ortho, para-directing. masterorganicchemistry.comlibretexts.org It is deactivating due to its inductive electron-withdrawing effect, which makes the ring less nucleophilic. fiveable.me However, it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at the ortho and para positions more effectively than at the meta position. libretexts.org

Nitro Group (-NO₂): The nitro group is a strongly deactivating group and is meta-directing. chemguideforcie.co.ukchemguide.co.uk It withdraws electron density from the ring both inductively and by resonance, making the ring significantly less reactive towards electrophiles. fiveable.me The deactivation is most pronounced at the ortho and para positions, thus favoring substitution at the meta position.

When multiple substituents are present, the directing effect is generally controlled by the most activating group. khanacademy.org However, steric hindrance can also play a significant role in determining the final product distribution.

| Substituent | Activating/Deactivating | Directing Effect |

| -CH₃ | Activating | ortho, para |

| -Cl | Deactivating | ortho, para |

| -NO₂ | Deactivating | meta |

Direct Synthetic Pathways

Direct synthetic pathways to this compound involve the sequential introduction of the halogen and nitro groups onto a suitable toluene-based precursor. The order of these reactions is crucial for achieving the desired substitution pattern.

One potential route involves the bromination of a suitable chloronitrotoluene isomer. The selection of the starting chloronitrotoluene is critical. For instance, starting with 4-chloro-3-nitrotoluene (B146361), the directing effects of the substituents must be considered. The chloro group is ortho, para-directing, while the nitro group is meta-directing. The methyl group is ortho, para-directing. In this case, the methyl group is the most activating, and the positions ortho and para to it are C2, C4, and C6. The chloro group at C4 directs to C2 and C6. The nitro group at C3 directs to C5. The position C5 is meta to the nitro group and ortho to the methyl group. Bromination would likely occur at the position most activated and least sterically hindered.

A plausible synthesis could start from 4-chloro-2-nitrotoluene (B43163). Here, the methyl group directs to positions 2, 4, and 6. The nitro group at C2 directs to C4 and C6. The chloro group at C4 directs to C2 and C6. The position C5 is meta to the nitro group and ortho to the methyl group. Bromination at C5 would be sterically hindered by the adjacent chloro group.

An alternative approach is the chlorination of a bromonitrotoluene isomer. For example, starting with 3-bromo-5-nitrotoluene, the methyl group directs to positions 2, 4, and 6. The bromo group at C3 is ortho, para-directing to positions 2, 4, and 6. The nitro group at C5 is meta-directing to positions 2, 4, and 6. All substituents direct to the same available positions. Chlorination at position 4 would be electronically favored by all groups and is sterically accessible, leading to the desired product, this compound.

Another possible precursor is 3-bromo-4-nitrotoluene. In this molecule, the methyl group directs to positions 2, 4, and 6. The bromo group at C3 directs to positions 2, 4, and 6. The nitro group at C4 directs to positions 2 and 6. Chlorination would likely occur at position 2 or 6, which are ortho to the activating methyl group and not the desired product.

A documented synthesis involves the chlorination of 2-methyl-4-nitroaniline (B30703) to give 2-chloro-4-nitro-6-methylaniline, followed by deamination to yield 3-chloro-5-nitrotoluene. google.comgoogleapis.com This intermediate could then potentially be brominated to afford the final product.

| Starting Material | Reagents | Product(s) |

| 3-Bromo-5-nitrotoluene | Cl₂, Lewis Acid | This compound |

| 4-Chloro-3-nitrotoluene | Br₂, Lewis Acid | Mixture of isomers |

Sequential Halogenation and Nitration Approaches

Nitration of Bromo-chlorotoluene Precursors

The final step in the primary synthetic route to this compound is the nitration of a suitable di-halogenated toluene precursor. The most logical precursor is 3-Bromo-4-chlorotoluene (B123713). chemicalbook.com This reaction falls under the category of electrophilic aromatic substitution, where the nitro group (–NO₂) is introduced onto the aromatic ring.

The standard method for this transformation involves the use of a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). allen.in In this mixture, sulfuric acid, being the stronger acid, protonates the nitric acid. This protonation leads to the loss of a water molecule from the nitric acid, generating the highly reactive electrophile known as the nitronium ion (NO₂⁺). khanacademy.orglibretexts.org The nitronium ion is then attacked by the electron-rich aromatic ring of the 3-Bromo-4-chlorotoluene precursor, leading to the substitution of a hydrogen atom with the nitro group to form the final product. allen.inlibretexts.org

Catalyst Systems in Electrophilic Aromatic Substitution

Catalysts are fundamental to the synthesis of the precursors and the final nitration step, facilitating the reactions by activating the electrophiles.

The synthesis of the 3-Bromo-4-chlorotoluene precursor typically begins with a halogenation step, such as the bromination of 4-chlorotoluene (B122035). Aryl bromides and chlorides are commonly prepared through the electrophilic substitution of an arene using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). ncert.nic.in

The role of the Lewis acid is to activate the halogen, which is not typically electrophilic enough to react with an aromatic ring on its own. masterorganicchemistry.comyoutube.com The Lewis acid (e.g., FeBr₃) coordinates with the bromine molecule (Br₂), polarizing the Br-Br bond. This polarization makes one of the bromine atoms significantly more electrophilic and susceptible to attack by the aromatic ring. masterorganicchemistry.comyoutube.com This activation is a critical first stage in electrophilic halogenation, leading to the formation of a carbocation intermediate, which then deprotonates to restore aromaticity and yield the halogenated product. masterorganicchemistry.com Good yields of chlorotoluenes, for instance, can be achieved by reacting toluene with Lewis acid halides like ferric chloride. nih.gov

In the nitration step, concentrated sulfuric acid (H₂SO₄) acts as a powerful catalyst. allen.inmasterorganicchemistry.com Its function is not to interact with the aromatic substrate directly but to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid (HNO₃). libretexts.org Because sulfuric acid is a stronger acid than nitric acid, it protonates the hydroxyl group of nitric acid. khanacademy.org This protonated intermediate readily loses a molecule of water (a good leaving group) to form the linear and highly electrophilic nitronium ion. libretexts.orgmasterorganicchemistry.com Without the presence of the sulfuric acid catalyst, the reaction would not proceed as the concentration of the nitronium ion would be negligible. libretexts.org

Regioselectivity and Yield Optimization Studies

The control of isomer formation and the maximization of product yield are paramount in the synthesis of a specific polysubstituted aromatic compound like this compound.

The position of the incoming nitro group during the nitration of 3-Bromo-4-chlorotoluene is dictated by the directing effects of the substituents already present on the toluene ring: the methyl (–CH₃) group, the bromo (–Br) group, and the chloro (–Cl) group.

Methyl Group (–CH₃): The methyl group is an activating group and is ortho, para-directing due to its positive inductive and hyperconjugation effects. quora.comquora.com

Halogen Groups (–Br, –Cl): Halogens are deactivating groups due to their strong negative inductive effect, but they are also ortho, para-directing because of electron donation to the ring through resonance (+M effect). reddit.com

In the precursor, 3-Bromo-4-chlorotoluene, the substituents are located at positions 1 (methyl), 3 (bromo), and 4 (chloro). The directing effects of these groups must be considered collectively. The activating methyl group strongly directs incoming electrophiles to its ortho (position 2 and 6) and para (position 4) positions. The halogens direct to their respective ortho and para positions. In cases of competing directing effects, the stronger activating group typically governs the regioselectivity. reddit.com For the nitration of 3-Bromo-4-chlorotoluene, the methyl group at C1 and the chloro group at C4 direct the incoming nitro group towards position 5, which is ortho to the chloro group and meta to the bromo group. This specific orientation leads to the desired this compound isomer. The formation of other isomers is possible, and their separation can be challenging. For example, the nitration of 4-chlorotoluene at 25°C yields a mixture of isomers, with 4-Chloro-2-nitrotoluene (65%) and 4-Chloro-3-nitrotoluene (35%). chemicalbook.com

The yield and selectivity of the synthesis are highly dependent on the reaction conditions. Factors such as temperature, reaction time, and the ratio of reagents play a crucial role.

For electrophilic aromatic substitutions, particularly nitration, temperature control is critical. Lower temperatures often favor the formation of the thermodynamically more stable product and can reduce the rate of side reactions, thereby increasing the selectivity for the desired isomer. For instance, the nitration of 4-chlorotoluene with a mixed acid is performed at a controlled temperature to manage the isomer distribution. chemicalbook.com The table below illustrates how reaction conditions can influence outcomes in related halogenation and nitration reactions.

| Reaction | Substrate | Reagents/Catalyst | Conditions | Outcome/Observation | Reference |

|---|---|---|---|---|---|

| Chlorination | Toluene | FeCl₃ | 50-60 °C | Isomer mix: 87% para, 13% ortho. | nih.gov |

| Nitration | 4-Chlorotoluene | HNO₃/H₂SO₄ | 25 °C | Yields a 65:35 mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. | chemicalbook.com |

| Nitration | 4-Chlorotoluene | HNO₃/H₂SO₄ | 50 - 55 °C, 2h | Yield of 4-Chloro-2-nitrotoluene is 49.2%. | chemicalbook.com |

| Nitration | Chlorobenzene | N₂O₄, O₂, Zeolite Hβ | 0 °C | High yield (90%) with high para-selectivity (85%). Zeolites can improve regioselectivity. | cardiff.ac.uk |

Optimizing these parameters—such as using specific catalyst systems like zeolites to enhance para-selectivity, controlling temperature to minimize by-products, and adjusting reagent concentrations—is essential for maximizing the efficiency and yield of this compound. cardiff.ac.uk

Alternative and Specialized Synthetic Routes

Beyond the conventional multi-step synthesis involving sequential halogenation and nitration of toluene, several alternative methodologies can be envisaged for the preparation of this compound. These routes may offer improved control over isomer formation and access to the target molecule from different starting materials.

Transformations from Related Substituted Anilines (e.g., Deamination Reactions)

One of the most versatile methods for the synthesis of substituted arenes that are not easily accessible through direct substitution is the transformation of an amino group via a diazonium salt. The Sandmeyer reaction, a cornerstone of this approach, allows for the replacement of an amino group with a halogen, among other functionalities. wikipedia.orgmasterorganicchemistry.com

The process would involve the diazotization of the aniline (B41778) in the presence of a nitrite (B80452) source (e.g., sodium nitrite) and a strong acid, followed by the introduction of a copper(I) halide (e.g., cuprous bromide or cuprous chloride) to facilitate the replacement of the diazonium group. wikipedia.org The choice of the copper(I) halide would depend on the desired halogen to be introduced. However, since the target molecule already contains both bromine and chlorine, this deamination step would be a reductive dehalogenation (replacement of the amino group with hydrogen) if starting from an aniline with all three desired substituents. More practically, one would start with a di-substituted aniline and introduce the third substituent via the Sandmeyer reaction. For instance, starting from an appropriately substituted aminodinitrotoluene, one nitro group could be reduced, followed by a Sandmeyer reaction. sciencemadness.org

A representative transformation of a related substituted aniline is detailed in the table below:

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Chloro-4-nitroaniline | Sulfuric acid, water, hydrobromic acid, sodium chlorate | 2-Bromo-6-chloro-4-nitroaniline (B165282) | 97.62% | chemicalbook.com |

| Aryl Diazonium Tetrafluoroborate | Cu(I)/Cu(II) mixture, phenanthroline, dibenzo-18-crown-6 | Aryl bromide | - | wikipedia.org |

| Anilines | t-BuONO, P(OMe)3, MeCN | Aryl phosphonates | up to 94% | pku.edu.cn |

This table presents data for related deamination and Sandmeyer-type reactions to illustrate the general methodology.

Exploration of Metal-Catalyzed Coupling Strategies for Halogen Introduction

Modern organic synthesis has increasingly turned to transition-metal-catalyzed reactions for the formation of carbon-halogen bonds, offering high selectivity and functional group tolerance. rsc.org These methods can be applied to introduce halogens into aromatic rings, sometimes with regioselectivity controlled by directing groups.

For the synthesis of this compound, a metal-catalyzed C-H halogenation could be a viable strategy. For instance, starting with a di-substituted toluene such as 4-chloro-3-nitrotoluene nih.govcymitquimica.com or a related bromo-nitrotoluene, a metal catalyst could be employed to introduce the final halogen atom at the desired position. Palladium-catalyzed reactions, in particular, have been shown to be effective for the ortho-halogenation of arylnitriles, where the cyano group acts as a directing group. organic-chemistry.org While the nitro and methyl groups present in the precursors for our target molecule are not as established as directing groups for this type of transformation, the principles of directed C-H activation could potentially be adapted.

The feasibility of such a route would depend on the development of a suitable catalytic system that can achieve the desired regioselectivity in the presence of the existing substituents. The table below summarizes examples of metal-catalyzed halogenation on related aromatic systems.

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

| Arylnitriles | Pd(OAc)2, p-toluenesulfonic acid, 1,2-dichloroethane | ortho-Halogenated arylnitriles | Good to excellent | organic-chemistry.org |

| 2-Nitro-4-methylbenzoic acid | Copper(I) acetate, silver sulfate, sodium chloride, in DMSO | 2-Nitro-4-methyl chlorobenzene | 51% | chemicalbook.com |

This table provides examples of metal-catalyzed halogenation on substituted aromatics, highlighting the potential of this strategy.

Consideration of Non-Classical Nitration Methods

The nitration step is crucial in the synthesis of this compound. Traditional nitration methods often employ harsh conditions, such as a mixture of nitric and sulfuric acids, which can lead to poor regioselectivity and the formation of unwanted byproducts. nih.govfrontiersin.org Non-classical nitration methods offer milder and potentially more selective alternatives.

One such approach is the use of dinitrogen pentoxide (N2O5) as a nitrating agent. nih.gov N2O5 can be a more eco-friendly option and can be used in various solvents, with the reaction selectivity often being better in less polar media. nih.gov For the nitration of a precursor like 3-bromo-4-chlorotoluene, N2O5 could offer a cleaner reaction profile compared to mixed acids.

Another avenue is the use of solid acid catalysts, such as zeolites, in conjunction with a nitrating agent. researchgate.netgoogle.comresearchgate.net These catalysts can be easily separated from the reaction mixture and can enhance the regioselectivity of the nitration. For instance, the nitration of toluene using nitric acid and acetic anhydride (B1165640) in the presence of a zeolite catalyst has been shown to favor the para isomer. google.com Applying such a system to 3-bromo-4-chlorotoluene would require careful optimization to direct the nitro group to the desired position, ortho to the bromine and meta to the chlorine and methyl groups.

The choice of the nitrating system can significantly influence the isomer distribution. The table below presents a comparison of different nitrating agents and their outcomes on toluene, which serves as a model substrate.

| Substrate | Nitrating Agent/System | Key Outcome | Reference |

| Toluene | Dinitrogen pentoxide in dichloromethane (B109758) with H-ZSM-5 zeolite | Ortho/para ratio of 6:94 | icm.edu.pl |

| Toluene | Nitric acid and acetic anhydride with zeolite Ηβ | High para-selectivity | google.com |

| Aromatics | Dilute aqueous nitric acid with ultrasonic or microwave activation | Improved yields and regioselectivity | nih.gov |

This table illustrates the influence of different nitrating systems on the regioselectivity of nitration for a model aromatic compound.

Mechanistic Investigations of Chemical Transformations

Electrophilic Aromatic Substitution Mechanisms in Highly Substituted Systems

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. fiveable.me In highly substituted systems such as 3-Bromo-4-chloro-5-nitrotoluene, the existing substituents profoundly influence the rate and regioselectivity of further substitution reactions. The interplay of inductive and resonance effects of the bromine, chlorine, and nitro groups governs the reactivity of the aromatic ring.

Role of Inductive and Resonance Effects of Halogens and Nitro Group

The substituents on the this compound ring exhibit distinct electronic properties that influence the molecule's reactivity.

Halogens (Bromine and Chlorine): Halogens are generally considered deactivating groups in electrophilic aromatic substitution. This is because their strong electron-withdrawing inductive effect, stemming from their high electronegativity, outweighs their weaker electron-donating resonance effect. openstax.orglibretexts.org The inductive effect withdraws electron density from the benzene (B151609) ring through the sigma bond, making it less nucleophilic and thus less reactive towards electrophiles. msu.edu However, the lone pair of electrons on the halogen atoms can be donated to the aromatic ring via resonance, which partially counteracts the inductive effect. openstax.orgyoutube.com This resonance donation is most effective at the ortho and para positions, leading to a net deactivation of the ring but directing incoming electrophiles to these positions. openstax.orglibretexts.org

Nitro Group: The nitro group (-NO2) is a potent deactivating group. It exerts a strong electron-withdrawing effect through both induction and resonance. minia.edu.eg The nitrogen atom in the nitro group carries a formal positive charge, which strongly pulls electron density from the ring inductively. minia.edu.eg Furthermore, the nitro group can withdraw pi electrons from the aromatic ring through resonance, creating a positive charge within the ring and significantly reducing its nucleophilicity. openstax.org This deactivating nature directs incoming electrophiles to the meta position.

In this compound, the cumulative effect of two deactivating halogens and a strongly deactivating nitro group renders the aromatic ring significantly less reactive towards further electrophilic attack. The directing effects of these substituents would need to be carefully considered in any synthetic planning involving this molecule. youtube.comlibretexts.org

Quantitative Reactivity Studies and Hammett Correlations

To quantify the effect of substituents on the reactivity of aromatic compounds, the Hammett equation is a valuable tool. pharmacy180.comwikipedia.org It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.org The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects. wikipedia.org

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. wikipedia.org

Positive ρ values indicate that the reaction is favored by electron-withdrawing groups, while negative ρ values suggest it is favored by electron-donating groups. utexas.edu For reactions where a positive or negative charge develops in direct conjugation with the aromatic ring, modified substituent constants (σ⁺ and σ⁻) are used to provide better correlations. pharmacy180.comnih.gov

Reductive Transformations of the Nitro Group

The nitro group in nitroaromatic compounds is susceptible to reduction, a transformation with significant implications in various fields, including environmental remediation and synthetic chemistry. dtic.milnih.gov The reduction can proceed through different pathways, often involving multiple electron and proton transfer steps.

Electrochemical Reduction Pathways of Nitroaromatics

Electrochemical methods offer a controlled way to study and carry out the reduction of nitroaromatic compounds. dtic.milthieme-connect.com The reduction of a nitro group to an amine is a six-electron process that can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov

The general pathway for the reduction of a nitroaromatic compound (ArNO₂) is as follows:

ArNO₂ → ArNO₂⁻ → ArNO → ArNHOH → ArNH₂

The initial one-electron reduction forms a nitro radical anion (ArNO₂⁻). nih.govresearchgate.net Subsequent steps involve further electron and proton transfers to yield the final amine product. dtic.mil

The nitro radical anion can undergo further reduction to a nitroso species, which is then reduced to a hydroxylamine. acs.org The hydroxylamine can be further reduced to the corresponding amine. acs.org The relative rates of these steps and the stability of the intermediates can be influenced by the reaction conditions.

The solvent and supporting electrolyte play a significant role in the electrochemical reduction of nitroaromatics by influencing the reduction potentials and the stability of intermediates.

Solvent: The dielectric constant of the solvent can affect the degree of dissociation of the electrolyte and the solvation of ions. unacademy.com In aprotic solvents, the reduction potentials of nitroanilines have been shown to decrease with an increasing acceptor number of the solvent. rsc.org Solvation of ionic species is generally weaker in nonaqueous solvents compared to water, which can lead to the formation of ion pairs. uchicago.edu

Electrolyte: The nature and concentration of the supporting electrolyte can influence the conductivity of the solution and the structure of the electrical double layer at the electrode surface. uchicago.edu The choice of cation in the electrolyte can also affect the reduction process. For instance, in some non-aqueous systems, the presence of certain alkali metal cations can inhibit the electrochemical reduction of CO₂, a process that shares some mechanistic features with nitro group reduction. uchicago.edu The pH of the electrolyte solution is a critical parameter, as proton availability is essential for the reduction steps following the initial electron transfer. acs.org The reduction potentials of nitroaromatics can vary significantly with pH. acs.org

The following table summarizes the key aspects of the mechanistic investigations discussed:

| Transformation | Key Mechanistic Feature | Influencing Factors |

| Electrophilic Aromatic Substitution | Interplay of inductive and resonance effects of substituents. | Nature and position of substituents (halogens, nitro group). |

| Electrochemical Reduction | Stepwise electron and proton transfers. | Solvent, electrolyte, pH, electrode material. |

| Intermediate Formation | Formation of nitro radical anion as the initial step. | Reaction conditions, stability of the radical species. |

Catalytic Hydrogenation Studies

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, often serving as a key step in the preparation of anilines. In the case of this compound, catalytic hydrogenation is a primary method for the reduction of the nitro group to an amino group. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas.

The general mechanism for the catalytic hydrogenation of a nitroarene involves the adsorption of the nitro compound onto the surface of the metal catalyst. Hydrogen molecules also adsorb onto the catalyst surface and are dissociated into hydrogen atoms. The reaction proceeds through a series of stepwise reductions, likely involving nitroso and hydroxylamine intermediates, before the final amine product is formed and desorbed from the catalyst surface.

For polysubstituted nitroarenes like this compound, a significant challenge is achieving chemoselectivity, specifically the reduction of the nitro group without affecting the halogen substituents. The choice of catalyst, solvent, and reaction conditions is crucial to prevent hydrodehalogenation, a common side reaction where the carbon-halogen bond is cleaved.

Chemoselective Reduction Methodologies

Achieving the selective reduction of the nitro group in this compound while preserving the bromo and chloro substituents is of paramount importance for its use as a synthetic intermediate. Various chemoselective reduction methodologies have been developed to address this challenge.

One common approach involves the use of metal-acid systems, such as iron, tin, or zinc in the presence of an acid like hydrochloric acid (the Béchamp reduction). researchgate.net These reactions are often effective in selectively reducing the nitro group. For instance, the reduction of 4-chloro-3-nitrotoluene (B146361) has been successfully achieved using tin (Sn) in methanol. researchgate.net

Another strategy employs transfer hydrogenation, where a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, is used in conjunction with a catalyst like Raney nickel or palladium on carbon. This method can offer high selectivity for the nitro group reduction under milder conditions compared to high-pressure hydrogenation. researchgate.net The use of copper nanoparticles (CuNPs) catalyzed reduction with NaBH4 in water has also been reported as a method for chemoselective reduction. researchgate.net

The choice of the reducing agent and reaction conditions is critical and often needs to be optimized for the specific substrate to maximize the yield of the desired amino product and minimize unwanted side reactions.

| Method | Reagents | Key Features | Reference |

| Metal-Acid Reduction | Sn, Methanol | Effective for selective nitro reduction. | researchgate.net |

| Transfer Hydrogenation | Hydrazine, Raney-Nickel | High selectivity under mild conditions. | researchgate.net |

| Nanoparticle Catalysis | CuNPs, NaBH4, Water | Chemoselective reduction in an aqueous medium. | researchgate.net |

Reactions at Halogen Sites

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring of this compound opens up possibilities for selective reactions at these positions.

Nucleophilic Aromatic Substitution (SNAr) Potential

The electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the halide ion yields the substitution product.

The rate of an SNAr reaction is influenced by the nature of the leaving group and the position of the electron-withdrawing group relative to the leaving group. Generally, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. The activating group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, the nitro group is ortho to the chlorine atom and meta to the bromine atom. This positioning suggests that the chlorine atom would be more susceptible to nucleophilic attack than the bromine atom.

Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated that the fluorine atom undergoes nucleophilic aromatic substitution with various oxygen, sulfur, and nitrogen nucleophiles. nih.gov This supports the principle that the halogen ortho or para to a strong electron-withdrawing group is more reactive in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these reactions, with the reactivity of the halide generally following the order I > Br > Cl. This difference in reactivity can be exploited for selective cross-coupling reactions on dihalogenated substrates.

In the context of this compound, the greater reactivity of the bromine atom compared to the chlorine atom in palladium-catalyzed reactions like the Suzuki or Heck coupling would allow for selective functionalization at the C-Br bond. For instance, in a Suzuki coupling, this compound could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to selectively form a new carbon-carbon bond at the position of the bromine atom, leaving the chlorine atom intact for potential subsequent transformations.

Research on similar dihalogenated systems, such as 3-bromo-4-chloro-1,2,5-thiadiazole, has shown that the more reactive bromine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions. researchgate.net This selectivity provides a strategic advantage in the synthesis of complex molecules. The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and concluding with reductive elimination to regenerate the catalyst and yield the final product. youtube.com

| Reaction | Catalyst | Coupling Partner | Selectivity |

| Suzuki Coupling | Palladium complex | Organoboron compound | C-Br bond is more reactive than C-Cl. |

| Heck Coupling | Palladium complex | Alkene | C-Br bond is more reactive than C-Cl. |

Transformations Involving the Methyl Group

The methyl group on the toluene (B28343) scaffold of this compound can also be a site for chemical modification.

Oxidative Functionalization of the Toluene Methyl Group

The methyl group of toluene and its derivatives can be oxidized to various functional groups, including aldehydes, carboxylic acids, and benzylic halides. The specific product obtained depends on the oxidizing agent and the reaction conditions. For nitrotoluene derivatives, the electron-withdrawing nature of the nitro group can influence the reactivity of the methyl group.

A common transformation is the benzylic bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions. This reaction proceeds via a free-radical mechanism.

Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the methyl group to a carboxylic acid. However, these harsh conditions might not be compatible with the other functional groups present in this compound. Milder and more selective methods would be required to achieve controlled oxidation. A Japanese patent describes the bromination of the methyl group of various nitrotoluenes using bromine in dichloromethane (B109758) at 0-30°C. google.com

Side-Chain Reactivity Studies

The methyl group of this compound, while attached to a highly substituted and electron-deficient aromatic ring, is a site of potential chemical transformation. The reactivity of this benzylic position is significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of a nitro group, a strong electron-withdrawing group, deactivates the methyl group towards certain reactions, making transformations more challenging compared to unsubstituted toluene. However, under specific conditions, particularly those involving free radical pathways, the side-chain can be functionalized.

One of the primary modes of side-chain reactivity for toluene derivatives is free-radical halogenation. This type of reaction is typically initiated by light or a radical initiator and proceeds via a chain mechanism. For nitrotoluenes, side-chain bromination is a well-documented transformation. The reaction of a substituted nitrotoluene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) can lead to the formation of the corresponding benzyl (B1604629) bromide. A patent for the side-chain bromination of various toluenes, including nitrotoluenes, outlines a process where the toluene derivative is reacted with bromine at elevated temperatures, leading to the formation of the benzyl bromide. google.com

The mechanism of free-radical bromination involves three key stages: initiation, propagation, and termination. In the initiation step, the radical initiator decomposes upon heating or exposure to UV light to form initial radicals. These radicals then abstract a hydrogen atom from the methyl group of the nitrotoluene in the first propagation step, generating a resonance-stabilized benzylic radical. The stability of this benzylic radical is a crucial factor in the selectivity of the reaction for the side-chain over the aromatic ring. In the second propagation step, this benzylic radical reacts with a molecule of the brominating agent (e.g., Br2 or NBS) to form the benzyl bromide product and a new bromine radical, which continues the chain reaction. The termination steps involve the combination of any two radicals to form a stable molecule.

Another significant side-chain reaction is the oxidation of the methyl group to a carboxylic acid. The conversion of substituted toluenes to their corresponding benzoic acids is a common synthetic transformation. For nitrotoluenes, this oxidation generally requires strong oxidizing agents and can be more difficult to achieve due to the deactivating effect of the nitro group. Common reagents for this transformation include potassium permanganate (KMnO4) in acidic or alkaline conditions, or chromic acid. The reaction of o-nitrotoluene with a strong oxidizing agent like KMnO4 in the presence of sulfuric acid can lead to the formation of the corresponding p-nitrobenzoic acid. quora.comquora.com

The following tables summarize typical reaction conditions for the side-chain reactivity of nitrotoluene derivatives, which can be extrapolated to this compound.

Table 1: Representative Conditions for Side-Chain Bromination of Nitrotoluenes

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Nitrotoluene | Br2, 150°C | 4-Nitrobenzyl bromide | ~11% | google.com |

| o-Nitrotoluene | Br2, CCl4, light/dibenzoyl peroxide | o-Nitrobenzyl bromide | - | google.com |

| 4-Nitrotoluene | KBr (aq), H2SO4, electrolysis (graphite electrodes) | 4-Nitrobenzyl bromide | >95% | iosrjournals.org |

Table 2: Representative Conditions for Side-Chain Oxidation of Nitrotoluenes

| Starting Material | Reagents and Conditions | Product | Reference |

| o-Nitrotoluene | KMnO4, H2SO4 | p-Nitrobenzoic acid | quora.comquora.com |

| 4-Nitrotoluene | O2, Co(OAc)2/NaBr/AcOH, radical initiator | 4-Nitrobenzoic acid | - |

| Toluene Derivatives | K2S2O8, Pyridine (B92270) | Benzoic Acid Derivatives | - |

It is important to note that while these examples provide a basis for understanding the potential side-chain reactivity of this compound, the specific substitution pattern of this molecule, with a bromine and a chlorine atom in addition to the nitro group, will further influence the reaction kinetics and potentially the product distribution. The combined electron-withdrawing effects of these halogens and the nitro group would likely necessitate more forcing reaction conditions for both bromination and oxidation compared to simpler nitrotoluenes.

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-4-chloro-5-nitrotoluene is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The substitution pattern on the benzene (B151609) ring—with two electron-withdrawing halogens (Br and Cl) and a strongly electron-withdrawing nitro group (NO₂) —significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8 - 8.0 | d | ~2.0 - 2.5 |

| H-6 | ~8.0 - 8.2 | d | ~2.0 - 2.5 |

| -CH₃ | ~2.5 - 2.6 | s | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbons attached to the electronegative substituents (Br, Cl, NO₂) will show characteristic chemical shifts. The carbon bearing the nitro group (C5) is expected to be significantly downfield, as are the carbons attached to the halogens (C3 and C4). The methyl-bearing carbon (C1) and the other aromatic carbons will also have distinct shifts.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₃) | ~135 - 140 |

| C2 | ~130 - 135 |

| C3 (-Br) | ~120 - 125 |

| C4 (-Cl) | ~128 - 133 |

| C5 (-NO₂) | ~148 - 152 |

| C6 | ~125 - 130 |

| -CH₃ | ~20 - 22 |

To confirm the assignments made from 1D NMR spectra and to study the spatial relationships between atoms, 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A COSY spectrum would show a cross-peak between the signals of the two aromatic protons (H-2 and H-6), confirming their scalar coupling and adjacency.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would definitively link the aromatic proton signals to their respective carbons on the ring and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal longer-range couplings between protons and carbons, further solidifying the structural assignment. For instance, correlations between the methyl protons and C1, C2, and C6 would be expected.

These advanced techniques would provide a robust and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule and their bonding environments.

The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands for the nitro, bromo, and chloro functional groups, as well as for the substituted benzene ring and the methyl group.

Nitro Group (NO₂): The nitro group will exhibit strong characteristic stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretching (ν_s(NO₂)) is found between 1300-1370 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration (ν(C-Br)) is expected in the lower frequency region, typically between 500-680 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration (ν(C-Cl)) generally appears in the range of 600-800 cm⁻¹.

Aromatic C-H Stretching: These vibrations are expected in the region of 3000-3100 cm⁻¹.

Methyl Group (CH₃) Vibrations: The asymmetric and symmetric stretching vibrations of the methyl group will be observed around 2920-2980 cm⁻¹ and 2860-2880 cm⁻¹, respectively.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Asymmetric CH₃ Stretch | ~2980 | Medium |

| Symmetric CH₃ Stretch | ~2870 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| C-C Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 680 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is highly indicative of its structure.

For this compound (C₇H₅BrClNO₂), the molecular ion peak (M⁺) would be a key feature. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern. The most abundant peak will correspond to the ion containing ⁷⁹Br and ³⁵Cl. There will be significant peaks at M+2 (from both ⁸¹Br and ³⁷Cl) and M+4 (from ⁸¹Br and ³⁷Cl).

Common fragmentation pathways for such a molecule would likely involve the loss of the nitro group (-NO₂, 46 Da), followed by the loss of the halogen atoms. The loss of a bromine radical (·Br, 79 or 81 Da) or a chlorine radical (·Cl, 35 or 37 Da) from the molecular ion or subsequent fragments would also be prominent. The cleavage of the methyl group (-CH₃, 15 Da) is another possible fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 249/251/253 | Molecular ion (C₇H₅⁷⁹Br³⁵ClNO₂) |

| [M - NO₂]⁺ | 203/205/207 | Loss of nitro group |

| [M - Br]⁺ | 170/172 | Loss of bromine |

| [M - Cl]⁺ | 214/216 | Loss of chlorine |

| [M - CH₃]⁺ | 234/236/238 | Loss of methyl group |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₇H₅BrClNO₂), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClNO₂ |

| Calculated Monoisotopic Mass | 248.9192 Da |

| Isotopes | ⁷⁹Br, ³⁵Cl |

Note: This table represents theoretical values. No experimental HRMS data for this compound has been found in the reviewed sources.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it breaks apart into characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, helping to confirm the identity and isomeric structure of the compound.

For this compound, analysis of its fragmentation pattern would be essential to distinguish it from its isomers. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the methyl group (CH₃), and halogen atoms (Br, Cl), as well as characteristic cleavages of the toluene (B28343) ring structure. However, specific experimental data detailing these fragmentation patterns for this particular isomer is not available.

X-ray Crystallography

Determination of Crystal and Molecular Structure

A single-crystal X-ray diffraction analysis would be required to determine the crystal and molecular structure of this compound. This would involve growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The analysis reveals the crystal system, space group, and unit cell dimensions.

Despite the availability of crystallographic data for many related nitrotoluene compounds, no published crystal structure for this compound could be located.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking, Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, the presence of bromine and chlorine atoms would make halogen bonding a likely and significant interaction. The aromatic ring could participate in π-π stacking interactions, and while the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds involving the nitro group and methyl or aryl hydrogens might be present. A detailed crystallographic study would be necessary to identify and characterize these specific interactions.

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Investigating the crystallization conditions of this compound could reveal whether it exhibits polymorphism. However, no studies on the polymorphism or solid-state characteristics of this compound are currently available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those rooted in Density Functional Theory (DFT), provide a detailed picture of the molecule's geometric and electronic properties. These calculations are fundamental to predicting its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For aromatic nitro compounds, methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to calculate geometric parameters. nih.gov The process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

These calculations for molecules analogous to 3-Bromo-4-chloro-5-nitrotoluene, such as other substituted nitrobenzenes, yield precise predictions for the molecular framework. nih.govmaterialsciencejournal.org For instance, the C-C bond lengths within the benzene (B151609) ring are typically found to be in the range of 1.34 Å to 1.53 Å, while C-H bonds are approximately 1.08 Å. materialsciencejournal.org The C-N bond of the nitro group is characteristically around 1.47-1.48 Å. materialsciencejournal.org The orientation of the methyl and nitro groups relative to the benzene ring and the halogen substituents is a key outcome of this optimization.

Table 1: Illustrative Geometric Parameters from DFT Calculations for Analogous Substituted Benzenes

| Parameter | Typical Calculated Value (Å or °) | Reference Compound(s) |

|---|---|---|

| C-C (ring) | 1.34 - 1.53 | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org |

| C-H | ~1.08 | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org |

| C-N (nitro) | ~1.48 | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org |

| C-Cl | ~1.74 | 4-chloro-3-nitrobenzonitrile (B1361363) nih.gov |

| C-Br | ~1.89 | General organobromine compounds |

| ∠CCN (ring) | ~120 | General substituted benzenes |

Note: The data presented are for structurally similar compounds and serve to illustrate the typical results of DFT-based geometric optimization.

The electronic structure of a molecule governs its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier orbitals, and the energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. thaiscience.info A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. thaiscience.info For similar nitroaromatic compounds, DFT calculations show that charge transfer occurs within the molecule upon excitation. researchgate.net The HOMO is often localized on the benzene ring, while the LUMO is typically centered on the electron-withdrawing nitro group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). thaiscience.info In nitroaromatic compounds, the area around the oxygen atoms of the nitro group consistently shows a strong negative potential, marking it as a site for electrophilic interaction. thaiscience.inforesearchgate.net

Table 2: Illustrative Electronic Properties for Analogous Nitroaromatic Compounds

| Property | Typical Value | Significance | Reference Compound(s) |

|---|---|---|---|

| HOMO Energy | ~ -7.0 eV | Represents the ability to donate an electron. thaiscience.info | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org |

| LUMO Energy | ~ -2.5 eV | Represents the ability to accept an electron. thaiscience.info | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical stability and reactivity. thaiscience.info | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org |

| Electronegativity (χ) | Varies | Measures the power of an atom to attract electrons. ijcce.ac.ir | 3-Chloro-4-Hydroxyquinolin ijcce.ac.ir |

| Chemical Hardness (η) | Varies | Measures resistance to charge transfer. ijcce.ac.ir | 3-Chloro-4-Hydroxyquinolin ijcce.ac.ir |

Note: The values are illustrative and derived from studies on similar compounds.

Theoretical calculations can predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with experimental data. researchgate.net

For related molecules like 4-chloro-3-nitrobenzonitrile and 2-bromo-4-chloro phenol, studies have shown an excellent correlation between the scaled theoretical frequencies and those measured experimentally via FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions, such as C-H stretching, C=C ring vibrations, or NO₂ symmetric and asymmetric stretches. nih.gov This comparison serves to validate both the computational method and the experimental spectral assignments.

Table 3: Example Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for an Analogous Compound (4-chloro-3-nitrobenzonitrile)

| Vibrational Mode Assignment | Calculated (Scaled) Frequency | Experimental FT-IR Frequency | Experimental Raman Frequency |

|---|---|---|---|

| C-H stretch | 3101 | 3098 | 3100 |

| C≡N stretch | 2243 | 2245 | 2244 |

| C-C stretch (ring) | 1585 | 1587 | 1588 |

| NO₂ asym. stretch | 1537 | 1541 | 1542 |

| NO₂ sym. stretch | 1353 | 1355 | 1354 |

| C-Cl stretch | 738 | 740 | 741 |

Source: Adapted from data for 4-chloro-3-nitrobenzonitrile. nih.gov

Molecular Dynamics Simulations

While quantum chemical methods typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations model the movements of atoms and can reveal the conformational landscape and interactions with the surrounding environment. mdpi.com

For a molecule like this compound, key dynamic behaviors include the rotation of the methyl (-CH₃) and nitro (-NO₂) groups. MD simulations can explore the potential energy surface associated with these rotations to identify stable conformers (energy minima) and the energy barriers for interconversion between them (transition states). Conformational analysis of similar substituted cyclic compounds, such as 5-bromo-5-nitro-1,3-dioxane, has successfully identified global energy minima and various chair and twist conformers. researchgate.net A similar approach for this compound would map the energetic landscape as a function of the dihedral angles of the substituents, clarifying the preferred orientations and the flexibility of the molecule.

The behavior and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations are a powerful tool for studying these interactions explicitly by surrounding the solute molecule with a box of solvent molecules (e.g., water, ethanol, DMSO). Alternatively, implicit solvent models like the Conductor-like Screening Model (COSMO) can be used in conjunction with DFT calculations to approximate solvent effects. For instance, studies on related halo-nitro aromatic compounds have used such models to predict how solvent polarity might affect properties like reaction rates. Furthermore, comparing calculations in the gas phase versus a solvent phase can reveal shifts in electronic properties, such as a change in the HOMO-LUMO energy gap, which can affect the molecule's UV-Visible absorption spectrum. materialsciencejournal.org

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry provides powerful tools to investigate the energetics of reaction pathways and to characterize the transient, high-energy structures known as transition states. For a molecule like this compound, these studies can elucidate the mechanisms of its formation and subsequent transformations. By calculating the potential energy surface for a reaction, chemists can determine the most likely pathways, predict reaction rates, and understand the influence of substituents on reactivity.

Computational Modeling of Electrophilic Substitution Pathways

The synthesis of substituted nitrotoluenes often involves electrophilic aromatic substitution (EAS) reactions. youtube.comlibretexts.org Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in analyzing these reaction pathways. The general mechanism involves the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. youtube.comyoutube.com

In the case of nitration, the electrophile is the highly reactive nitronium ion (NO₂⁺), typically generated in a mixture of nitric and sulfuric acids. masterorganicchemistry.com Computational models can simulate the formation of this ion and its subsequent attack on the substituted toluene (B28343) ring. organicchemistrytutor.com The presence of the methyl, bromo, and chloro substituents on the ring of a precursor molecule significantly influences the energetics and regioselectivity of the nitration step. The methyl group is an activating group, directing incoming electrophiles to the ortho and para positions, while the halogen atoms are deactivating yet also ortho-, para-directing. ijrar.org

Theoretical calculations can quantify these directive effects by computing the activation energy barriers for the electrophilic attack at each possible position on the aromatic ring. The transition state for this step resembles the high-energy sigma complex. By comparing the calculated energies of the different possible transition states, the preferred site of substitution can be predicted. For a di-substituted precursor like bromo-chlorotoluene, computational analysis would reveal the relative energy barriers for nitration at the available positions, thus explaining the observed product distribution.

Table 1: Theoretical Comparison of Activation Energies for Electrophilic Nitration

This table presents a conceptual overview of how computational models would predict the relative activation energies for the nitration of a disubstituted benzene ring, based on the directing effects of common substituents. Lower relative activation energy indicates a more favorable reaction pathway.

| Position of Nitration | Substituent Effects Considered | Predicted Relative Activation Energy (Conceptual) | Favored Pathway |

| Ortho to Methyl | Activating, Steric Hindrance | Low | Yes |

| Para to Methyl | Activating | Lowest | Most Likely |

| Ortho to Halogen | Deactivating, Ortho-directing | Moderate | Possible |

| Meta to All Groups | Deactivating | Highest | Unlikely |

Theoretical Insights into Nitro Group Reduction Mechanisms

Density Functional Theory (DFT) calculations are widely used to map the potential energy surface of this reduction process. rsc.org These studies can be performed for the reaction in the gas phase, in solution (by using solvent models), or on catalyst surfaces. rsc.org For a molecule like this compound, theoretical models can calculate the geometries and energies of the reactant, intermediates, transition states, and the final product (3-Bromo-4-chloro-5-aminotoluene).

Table 2: Key Intermediates in Nitro Group Reduction and Computational Methods of Study

This table summarizes the principal species involved in the theoretical modeling of nitro group reduction and the computational methods typically employed to study their energetics and structure.

| Reaction Step | Key Species / Intermediate | Typical Computational Methods | Information Gained |

| Initial Reactant | This compound | DFT, Ab initio | Ground state energy, electronic structure, charge distribution |

| Step 1 | 3-Bromo-4-chloro-5-nitrosotoluene | DFT, Transition State Search | Activation energy, transition state geometry for R-NO₂ → R-NO |

| Step 2 | N-(5-Bromo-4-chloro-3-methylphenyl)hydroxylamine | DFT, Transition State Search | Activation energy, transition state geometry for R-NO → R-NHOH |

| Step 3 | 3-Bromo-4-chloro-5-aminotoluene (Product) | DFT, Ab initio | Product stability, reaction thermodynamics |

Applications in Advanced Organic Synthesis and Materials

Role as a Key Intermediate in Complex Organic Synthesis

In the realm of complex organic synthesis, the utility of an intermediate is defined by its ability to participate in a variety of chemical reactions to build more elaborate molecular architectures. 3-Bromo-4-chloro-5-nitrotoluene is notable for the distinct roles of its functional groups. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, a common precursor for many pharmaceuticals and dyes. The halogen atoms—bromine and chlorine—provide sites for nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Halogenated nitroaromatic compounds are fundamental building blocks in medicinal chemistry, forming the core structures of numerous active pharmaceutical ingredients (APIs). Their functional groups serve as handles for constructing complex molecular frameworks.

While polysubstituted toluenes are critical in drug synthesis, specific precursors are chosen based on the desired final structure. For instance, in the synthesis of the anticoccidial drug Toltrazuril, which is used in veterinary medicine, patent literature identifies the structurally related compound 2-chloro-5-nitrotoluene (B86962) as a key starting material. google.comgoogle.com The synthesis involves the condensation of 2-chloro-5-nitrotoluene with 4-[(trifluoromethyl)thio]-phenol as an initial step. google.com

Similarly, the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes, relies on halogenated aromatic intermediates. Synthetic routes for these drugs often employ precursors like 5-bromo-2-chlorobenzaldehyde to construct the final complex molecule. google.comnih.gov Although this compound is not directly cited in the synthesis of these specific drugs, its chemical features are representative of the class of intermediates vital to the pharmaceutical industry.

Table 1: Examples of Precursors in Pharmaceutical Synthesis

| Drug/Drug Class | Key Precursor Intermediate | Reference |

|---|---|---|

| Toltrazuril | 2-chloro-5-nitrotoluene | google.comgoogle.com |

| SGLT2 Inhibitors | 5-bromo-2-chlorobenzaldehyde | google.comnih.gov |

The principles that make substituted nitroaromatics valuable in pharmaceuticals also apply to the agrochemical sector. Many modern pesticides and herbicides are complex organic molecules that require versatile building blocks for their synthesis. The compound Toltrazuril, derived from a related nitrotoluene, serves as a prime example in the field of animal health, which is closely aligned with agriculture. google.comgoogle.com The functional groups on compounds like this compound allow for the systematic construction of molecules designed to target specific biological pathways in pests or weeds, leading to effective crop protection solutions.

The synthesis of organic dyes and pigments frequently begins with nitroaromatic compounds. epa.gov The typical synthetic pathway involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This amine can then be converted into a diazonium salt, which subsequently reacts with a coupling agent (often a phenol or another aromatic amine) to form an azo compound. Azo compounds, characterized by the -N=N- linkage, are a major class of commercial colorants.

Substituents on the aromatic rings, such as the bromine and chlorine atoms in this compound, play a crucial role in tuning the properties of the final dye. They can alter the electronic structure of the molecule, thereby modifying its color, and can also improve properties like lightfastness and chemical stability. While specific dyes derived from this compound are not prominently documented, its structure is well-suited for this application, fitting into the established synthetic methodologies for producing specialized pigments. epa.gov

Precursor for Pharmaceutical Scaffolds

Integration into Functional Materials

Beyond its role as an intermediate for discrete molecules, this compound also holds potential as a precursor for functional materials, where its chemical structure can be incorporated into larger polymeric systems.

The synthesis of high-performance polymers and advanced organic materials often requires monomers with specific functional groups. This compound can be chemically modified to create such monomers.

One potential pathway involves the reduction of the nitro group to an amine, yielding 3-Bromo-4-chloro-5-aminotoluene . This new compound, possessing a reactive amino group and two halogen atoms, could serve as a monomer in several polymerization reactions. For example, it could be used in polycondensation reactions with diacyl chlorides or dianhydrides to form specialty polyamides or polyimides with enhanced thermal stability or flame retardant properties, conferred in part by the halogen atoms.

Alternatively, the bromo and chloro substituents can be utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions would allow for the incorporation of the aromatic ring into the backbone of conjugated polymers. Such polymers are of significant interest in the field of materials science for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Transformations of this compound for Materials Applications

| Transformation | Resulting Monomer | Potential Polymer Class |

|---|---|---|

| Reduction of Nitro Group | 3-Bromo-4-chloro-5-aminotoluene | Polyamides, Polyimides |

| Cross-Coupling Reactions | (Various arylated derivatives) | Conjugated Polymers |

Role in Supramolecular Assembly

The molecular architecture of this compound, with its halogen atoms (bromine and chlorine) and a nitro group, theoretically allows for its participation in supramolecular assemblies through non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is a significant force in crystal engineering and supramolecular chemistry. The bromine and chlorine atoms in the molecule could potentially act as halogen bond donors.

Similarly, the nitro group, with its electronegative oxygen atoms, can participate in various intermolecular interactions, including hydrogen bonding (if a suitable donor is present) and other dipole-dipole interactions. These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

Catalysis and Reagent Chemistry

The utility of substituted aromatic compounds in catalysis and as reagents is a cornerstone of modern organic synthesis. The electronic properties and steric hindrance of the substituents on this compound could impart specific reactivity that might be harnessed in catalytic systems or as a reagent for particular chemical transformations.

In the field of catalysis, organic molecules can serve as ligands that coordinate to a metal center, thereby modifying the catalyst's activity, selectivity, and stability. The halogen atoms and the nitro group on this compound could potentially coordinate with metal centers, suggesting its possible application as a ligand or a precursor for the synthesis of more complex ligands.

Despite this potential, there is currently no available scientific literature that details the use of this compound as a ligand or a precursor for the development of catalytic systems. Research exploring its coordination chemistry with various transition metals and the catalytic activity of any resulting complexes has not been reported.

Substituted aromatic compounds are frequently employed as stoichiometric reagents to achieve specific chemical transformations. The bromo, chloro, and nitro groups on the toluene (B28343) ring are all functional groups that can undergo a variety of reactions. For instance, the bromine and chlorine atoms could be sites for nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions. The nitro group can be reduced to an amine, which is a versatile functional group for further derivatization.